molecular formula C20H16N2O2 B12814560 2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one CAS No. 21978-65-4

2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B12814560
CAS No.: 21978-65-4
M. Wt: 316.4 g/mol
InChI Key: HAPZNYGVYRMXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one (CAS 21978-65-4) is a high-purity heterocyclic compound supplied for advanced pharmaceutical and biochemical research. This chemical features a 1,2,4-oxadiazolidin-5-one core, a scaffold of significant interest in medicinal chemistry for its role as a conformationally restricted bioisostere . The compound has a molecular formula of C20H16N2O2 and a molecular weight of 316.353 g/mol . Its structure is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, substituted at the 2, 3, and 4 positions with phenyl groups . This specific trisubstituted oxadiazolidinone is recognized for its potential in kinase inhibitor research. It serves as a key intermediate and core structure in the development of cis-restricted azastilbene analogs, which are designed to inhibit the p38α mitogen-activated protein kinase (MAPK) . The p38 MAPK pathway is a critical target for therapeutic intervention in chronic inflammatory diseases and certain cancers . The compound can be synthesized via a silver-catalyzed [3+2] annulation reaction of nitrones with isocyanides, a method that yields the product as a single diastereomer . This material is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound to explore new chemical space in drug discovery, particularly in projects targeting protein kinases and requiring rigid, heterocyclic scaffolds with defined stereochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21978-65-4

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2,3,4-triphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C20H16N2O2/c23-20-21(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22(24-20)18-14-8-3-9-15-18/h1-15,19H

InChI Key

HAPZNYGVYRMXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(C(=O)ON2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2,3,4 Triphenyl 1,2,4 Oxadiazolidin 5 One and Analogous Structures

[3+2] Annulation Reactions in 1,2,4-Oxadiazolidin-5-one Synthesis

[3+2] annulation, or 1,3-dipolar cycloaddition, is a highly efficient method for constructing five-membered heterocycles. chim.it This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). chim.it

A noteworthy development in the synthesis of 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones is a silver-assisted [3+2] annulation reaction between nitrones and isocyanides. nih.govnih.gov This method provides access to a range of these heterocyclic derivatives in good to excellent yields, often as single diastereomers. acs.orgresearchgate.net The process utilizes a silver catalyst with molecular oxygen serving as the terminal oxidant. nih.govacs.org

The efficiency of the silver-assisted cycloaddition for forming the target compound, 2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one, is highly dependent on the reaction conditions. Researchers have systematically optimized the catalytic system by evaluating various parameters, including the choice of silver salt, oxidant, solvent, and temperature.

The reaction between C,N-diphenylnitrone, phenyl isocyanide, and an oxidant was used as a model system. Initial screening with different silver salts like AgOAc, Ag₂O, Ag₂CO₃, and AgOTf revealed that silver(I) oxide (Ag₂O) was the most effective catalyst. The choice of oxidant was also critical; experiments showed that molecular oxygen (O₂) was superior to other oxidants like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and benzoquinone (BQ), leading to a significantly higher yield of the desired product.

Solvent selection played a crucial role, with toluene (B28343) proving to be the optimal medium compared to others such as 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN). Temperature adjustments further refined the process, with 80 °C identified as the ideal temperature to maximize the yield. Control experiments confirmed that both the silver catalyst and the oxidant are essential for the reaction to proceed efficiently.

Table 1: Optimization of Reaction Conditions

Entry Silver Salt (10 mol %) Oxidant (2.0 equiv) Solvent Temp (°C) Yield (%)
1 AgOAc PhI(OAc)₂ Toluene 80 35
2 Ag₂CO₃ PhI(OAc)₂ Toluene 80 41
3 AgOTf PhI(OAc)₂ Toluene 80 23
4 Ag₂O PhI(OAc)₂ Toluene 80 53
5 Ag₂O BQ Toluene 80 45
6 Ag₂O O₂ (1 atm) Toluene 80 85
7 Ag₂O O₂ (1 atm) DCE 80 73
8 Ag₂O O₂ (1 atm) THF 60 65
9 Ag₂O O₂ (1 atm) MeCN 80 55
10 Ag₂O O₂ (1 atm) Toluene 60 61
11 Ag₂O O₂ (1 atm) Toluene 100 82
12 --- O₂ (1 atm) Toluene 80 Trace

Data sourced from studies on the silver-assisted annulation of nitrones with isocyanides. nih.gov

Based on experimental findings, a plausible mechanism for this transformation has been proposed. nih.govacs.orgresearchgate.net The reaction is believed to proceed through a four-step sequence:

Nucleophilic Addition: The reaction initiates with the silver-activated isocyanide undergoing a nucleophilic attack on the nitrone. This step forms a silver-containing zwitterionic intermediate.

Cyclization: The zwitterionic intermediate then undergoes an intramolecular 5-endo-dig cyclization. The oxygen anion attacks the electrophilic carbon of the isocyanide moiety, leading to the formation of a five-membered heterocyclic ring intermediate.

Protodeargentation: The silver is subsequently removed from the nitrogen atom. This protodeargentation step, facilitated by trace amounts of protic species in the reaction medium, results in a dihydrooxadiazolone intermediate.

Oxidation: Finally, the dihydrooxadiazolone intermediate is oxidized to the stable 1,2,4-oxadiazolidin-5-one product. nih.gov In this catalytic cycle, molecular oxygen serves as the terminal oxidant, and the silver catalyst is regenerated. nih.govacs.org

An alternative pathway to the 1,2,4-oxadiazolidin-5-one skeleton involves the cycloaddition of oxaziridines with isocyanates. nih.gov Oxaziridines are three-membered heterocyclic compounds containing an oxygen-nitrogen bond and can serve as precursors in various synthetic transformations. acs.org

The reaction of oxaziridines with heterocumulenes like isocyanates can proceed through different mechanistic pathways, primarily dictated by which bond in the strained three-membered ring cleaves. nih.gov

One prominent pathway involves the initial rearrangement of the oxaziridine (B8769555) to its isomeric nitrone form, especially under thermal or acidic conditions. acs.orgnih.gov This generated nitrone then acts as a 1,3-dipole and undergoes a [3+2] cycloaddition with the isocyanate (the dipolarophile) to yield the 1,2,4-oxadiazolidin-5-one ring. nih.gov This tandem rearrangement-cycloaddition sequence is a powerful strategy for synthesizing these heterocycles from stable oxaziridine precursors. nih.gov

Alternatively, direct cycloaddition pathways involving the cleavage of the N-O or C-N bonds of the oxaziridine ring have also been reported, though much of the early literature focuses on the rearrangement to a nitrone intermediate. acs.orgnih.gov The specific pathway is influenced by the substituents on the oxaziridine ring and the reaction conditions employed. For instance, the cycloaddition of bis-oxaziridines with diisocyanates has been shown to produce poly(1,2,4-oxadiazolidin-5-one)s, demonstrating the viability of this reaction for forming the core heterocyclic structure. nih.gov

The stereochemistry of the oxaziridine starting material can significantly influence the stereochemical outcome of the cycloaddition reaction. Oxaziridines possess a high barrier to inversion at the nitrogen atom, which means that chiral oxaziridines can often maintain their stereochemical integrity throughout a reaction. acs.org

This stereochemical stability is a key feature in their synthetic applications. Reactions mediated by oxaziridines often proceed stereospecifically, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. acs.orgmdpi.com In the context of cycloaddition reactions, if a chiral oxaziridine is used, the resulting 1,2,4-oxadiazolidin-5-one product can be formed with a high degree of stereocontrol. The absolute configuration of the carbon atom in the oxaziridine ring plays a crucial role in determining the stereochemical induction in the final product. mdpi.com This makes the oxaziridine-isocyanate cycloaddition a potentially valuable method for the asymmetric synthesis of chiral 1,2,4-oxadiazolidin-5-ones.

Cycloaddition of Oxaziridines with Isocyanates

Alternative Synthetic Routes to the 1,2,4-Oxadiazolidin-5-one Ring System

Beyond classical methods, several innovative strategies have been developed to construct the 1,2,4-oxadiazolidin-5-one ring and the closely related 1,2,4-oxadiazole (B8745197) core. These approaches include cycloaddition reactions, modern catalytic transformations, and multicomponent strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

A prominent method for synthesizing the 1,2,4-oxadiazolidin-5-one skeleton involves the reaction of nitrones with isocyanates. researchgate.net This reaction typically proceeds as a 1,3-dipolar cycloaddition. researchgate.net The proposed mechanism initiates with a nucleophilic attack from the oxygen atom of the nitrone onto the electrophilic carbon of the isocyanate group. This step forms a transient intermediate that subsequently undergoes an intramolecular nucleophilic attack to achieve cyclization, yielding the stable five-membered 1,2,4-oxadiazolidin-5-one ring. researchgate.net This pathway allows for the preparation of various derivatives by modifying the substituents on both the nitrone and the isocyanate starting materials. researchgate.net

The 1,3-dipolar cycloaddition between nitrile oxides and nitriles is a fundamental and widely employed method for constructing the 1,2,4-oxadiazole ring system. nih.govnih.govresearchgate.net While this approach directly yields the aromatic 1,2,4-oxadiazole rather than the saturated 1,2,4-oxadiazolidin-5-one, it is a crucial methodology for accessing closely related heterocyclic structures. Nitrile oxides, which are reactive 1,3-dipoles, are often generated in situ from precursors like aldoximes (via oxidation) or α-nitroketones (via dehydration). thieme-connect.comorganic-chemistry.org These dipoles then react with a nitrile-containing compound (a dipolarophile) to form the heterocyclic ring. organic-chemistry.org

A notable variation is the inverse electron-demand 1,3-cycloaddition, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org This complementary approach expands the scope of the reaction, allowing for the synthesis of 3-functionalized 1,2,4-oxadiazoles from common aliphatic or electron-rich aromatic nitriles without the need for special reagents. rsc.org

To enhance the efficiency and selectivity of the cycloaddition, various catalytic systems have been developed to activate the nitrile component. Nitriles are often unreactive as dipolarophiles, but their reactivity can be significantly increased in the presence of a catalyst. nottingham.ac.uk

Lewis Acid Catalysis : A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Transition Metal Catalysis : Ruthenium catalysts, such as (Cyclopentadienyl)(cyclooctadiene) ruthenium(II) chloride ([CpRuCl(cod)]), have been successfully used to catalyze the cycloaddition of nitrile oxides with electronically deficient 1-haloalkynes, leading to 4-haloisoxazoles. nih.gov While not directly forming oxadiazoles, this demonstrates the principle of activating a triple bond (related to the nitrile's C≡N bond) towards cycloaddition. Similarly, copper catalysts can be used in one-pot, three-component reactions involving diazoacetates, diazonium salts, and nitriles to generate nitrile ylide intermediates that undergo cycloaddition. researchgate.net

Table 1: Catalytic Systems for Nitrile Activation in Cycloaddition Reactions

Catalyst SystemReactantsProduct TypeReference
PTSA-ZnCl₂Amidoximes, Organic Nitriles3,5-Disubstituted-1,2,4-oxadiazoles organic-chemistry.org
[CpRuCl(cod)]Nitrile Oxides, 1-Haloalkynes4-Haloisoxazoles nih.gov
CopperDiazoacetates, Diazonium Salts, NitrilesSubstituted 1,2,4-Triazoles researchgate.net

The electronic and steric properties of substituents on both the nitrile oxide and the nitrile play a critical role in determining the reaction's rate and selectivity. mdpi.com

Electronic Effects : A significant mesomeric effect of substituents on the nitrile oxide can influence the activation barrier of the cycloaddition. nih.gov Studies using DFT calculations have shown that the activation enthalpy for the cyclization of aryl nitrile oxides with acetonitrile can range from 60 to 93 kJ/mol, depending on the substituent's structure and position. nih.gov In ultrasound-assisted syntheses, substrates with electron-donating groups (like methoxy) on the starting benzaldehyde (B42025) oxime tend to give higher yields than those with electron-withdrawing groups (like nitro). mdpi.com

Steric Effects : The steric hindrance of substituents can affect the regioselectivity of the cycloaddition, which is the orientation in which the dipole adds to the dipolarophile. acs.org In reactions involving bulky groups, the less hindered transition state is typically favored, leading to a specific regioisomer. mdpi.com The choice between different reaction pathways can be directed by carefully selecting substituents to control frontier orbital interactions. acs.org

Table 2: Influence of Substituent Type on Reaction Outcomes

Substituent TypeInfluenceExampleReference
Electron-Donating Groups (e.g., -OCH₃)Higher yields in some ultrasound-assisted syntheses.Methoxybenzaldehyde oxime leads to higher yields than nitrobenzaldehyde oxime. mdpi.com
Electron-Withdrawing Groups (e.g., -NO₂)Lower yields in some ultrasound-assisted syntheses.Nitro-substituted starting materials resulted in lower product yields. mdpi.com
Mesomeric EffectsModulates the activation energy barrier of the cycloaddition.The position and nature of substituents in the conjugated system affect the reaction's activation enthalpy. nih.gov
Steric BulkDictates regioselectivity by favoring the less hindered approach.Steric factors influence the orientation of cycloaddition in reactions with substituted dipolarophiles. mdpi.comacs.org

Recent advances in synthetic chemistry have introduced radical-based methods for constructing heterocyclic systems. Photoredox catalysis, in particular, has emerged as a powerful tool for generating N-centered radicals under mild conditions, which can then be used to form C-N bonds. unimi.itunimi.it

This approach has been successfully applied to the synthesis of oxazolidinone derivatives. unimi.itunimi.it The process typically involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer to generate an N-oxazolidinone radical. rsc.orgyoutube.com These highly reactive intermediates can then participate in amidation reactions with various aromatic substrates. unimi.it This method avoids the high temperatures and pre-functionalized starting materials often required in traditional cross-coupling reactions, offering a more sustainable and efficient pathway to these important scaffolds. unimi.itunimi.it Metal-organic frameworks (MOFs) have also been employed as heterogeneous photocatalysts for the conversion of N-hydroxy-carbamates into N-hydroxy-oxazolidinones under aerobic conditions. rsc.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. acs.org This approach is valued for its operational simplicity and ability to rapidly generate molecular diversity. acs.org

Several MCRs have been developed for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are structural isomers of the 1,2,4-oxadiazole ring. For instance, a four-component reaction involving a secondary amine, an aldehyde, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and an isocyanide can produce a tetrazole intermediate. acs.org This intermediate can then be reacted with an acyl chloride to yield a 1,3,4-oxadiazole, demonstrating the power of MCRs to quickly build complex heterocyclic scaffolds. acs.org Such methods provide simple and direct access to these important molecules from readily available starting materials. acs.orgresearchgate.net

Reactivity and Transformational Chemistry of 2,3,4 Triphenyl 1,2,4 Oxadiazolidin 5 One

Ring-Opening Reactions of the 1,2,4-Oxadiazolidin-5-one Core

The stability of the 1,2,4-oxadiazolidin-5-one ring is a critical factor in its chemical behavior, with several pathways leading to its cleavage and the formation of various products.

Pathways for Ring Cleavage and Product Formation

The 1,2,4-oxadiazolidin-5-one core is susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation. The primary pathways for ring cleavage involve the scission of the N-O bond, which is often the weakest link in the heterocyclic ring.

Thermal and photochemical reactions can induce homolytic cleavage of the N-O bond, leading to the formation of radical intermediates. These reactive species can then undergo a variety of subsequent reactions, including rearrangement, fragmentation, or reaction with other molecules present in the medium. For instance, photochemical stimulation can promote electrons to higher energy orbitals, weakening the N-O bond and facilitating ring-opening. rsc.orgnih.govmdpi.comnih.gov

Acid or base catalysis can also promote ring-opening through heterolytic cleavage. Under acidic conditions, protonation of the ring nitrogens or the carbonyl oxygen can activate the ring towards nucleophilic attack, leading to cleavage. Conversely, basic conditions can facilitate ring-opening by deprotonation at a suitable position, initiating an elimination or rearrangement cascade that results in ring cleavage. A study on the water-involved ring-opening of the related 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) highlights how protic environments can facilitate ring cleavage, a principle that can be extended to the oxadiazolidinone core. organic-chemistry.orgdtic.mil

The specific products formed from the ring-opening of 2,3,4-triphenyl-1,2,4-oxadiazolidin-5-one would be highly dependent on the reaction conditions and the nature of any trapping agents present.

Influence of Reaction Conditions on Ring Stability

The stability of the 1,2,4-oxadiazolidin-5-one ring is significantly influenced by the reaction conditions.

Reaction ConditionInfluence on Ring Stability
Temperature Increased temperature generally decreases ring stability, favoring thermal ring-opening reactions.
Light (Photochemical) UV irradiation can provide the energy to overcome the activation barrier for ring cleavage, particularly of the N-O bond. rsc.orgnih.govmdpi.comnih.gov
pH (Acidity/Basicity) Both acidic and basic conditions can lower the activation energy for ring-opening via protonation or deprotonation, respectively. The basicity of related 1,3,4-oxadiazoles has been studied, indicating that the nitrogen atoms are susceptible to protonation. rsc.org
Solvent The polarity and protic nature of the solvent can influence reaction pathways. Protic solvents may participate in the reaction, as seen in the hydrolysis of similar heterocyclic systems. organic-chemistry.orgdtic.mil
Catalysts The presence of transition metals or other catalysts can provide alternative, lower-energy pathways for ring transformation.

The triphenyl substitution on the 2,3,4-positions of the ring in the title compound is expected to influence its stability through steric and electronic effects. The bulky phenyl groups may sterically hinder the approach of reagents, potentially increasing the kinetic stability of the ring.

Decarboxylation Pathways of 1,2,4-Oxadiazolidin-5-ones

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key transformation for certain derivatives of the 1,2,4-oxadiazolidin-5-one scaffold.

Base-Promoted Decarboxylation to Amidines

A significant reaction of 1,2,4-oxadiazol-5-ones is their base-promoted decarboxylation to form amidines. researchgate.net This transformation involves the cleavage of the heterocyclic ring with the concurrent loss of carbon dioxide. For this compound, this reaction would be expected to yield a trisubstituted amidine. The reaction is typically promoted by a strong base, which facilitates the initial ring-opening step. Studies on the cleavage of oxadiazolone heterocycles by weakly basic nucleophiles have shown that the reaction proceeds with the opening of the ring to form N-substituted amidines. masterorganicchemistry.com

Mechanistic Investigations of Decarboxylation

The mechanism of decarboxylation of related heterocyclic carboxylic acids has been studied and often involves a concerted process. rsc.orgyoutube.comkhanacademy.orgnih.gov In the case of base-promoted decarboxylation of 1,2,4-oxadiazolidin-5-ones, the mechanism likely initiates with a nucleophilic attack by the base at the carbonyl carbon (C5). This is followed by a cascade of electronic rearrangements leading to the cleavage of the C5-N4 and O1-C5 bonds, releasing carbon dioxide. The resulting intermediate would then rearrange to form the stable amidine product.

The general mechanism for the decarboxylation of a beta-keto acid proceeds through a cyclic transition state, a concept that can be applied to understand the electronic movements in the decarboxylation of the oxadiazolidinone ring. youtube.comkhanacademy.orgnih.gov The stability of the final amidine product provides a thermodynamic driving force for the reaction.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold can be modified through various synthetic strategies, either by derivatization of the existing phenyl rings or by transformation of the heterocyclic core itself. The synthesis of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones has been achieved through the 1,3-dipolar cycloaddition of nitrones with isocyanates, offering a route to introduce diversity at the aryl positions.

Further functionalization could be achieved by electrophilic aromatic substitution on the phenyl rings, provided the heterocyclic core is stable to the reaction conditions. The positions of substitution on the phenyl rings would be directed by the existing substitution pattern and the electronic nature of the oxadiazolidinone ring.

Alternatively, the heterocyclic ring itself can be a template for further synthetic transformations. For example, controlled ring-opening followed by trapping of the reactive intermediate with a suitable reagent could lead to a variety of novel, highly functionalized acyclic or alternative heterocyclic structures.

Introduction of Diverse Substituents

The functionalization of the this compound scaffold is primarily achieved through the strategic selection of substituted starting materials during its synthesis. The most common synthetic route involves the 1,3-dipolar cycloaddition of nitrones with isocyanates. nih.gov This method allows for the introduction of a wide array of substituents onto the phenyl rings at positions 2, 3, and 4 of the oxadiazolidinone core.

The diversity of accessible substituents is dictated by the commercial availability or synthetic accessibility of the corresponding aromatic aldehydes (to form the nitrone) and phenyl isocyanates. For instance, the synthesis of various 2,3,4-triaryl-1,2,4-oxadiazolidin-5-ones has been reported, showcasing the versatility of this approach. nih.gov By employing different substituted benzaldehydes and phenyl isocyanates, a library of compounds with varied electronic and steric properties can be generated.

A general scheme for the introduction of substituents during the synthesis is presented below:

Scheme 1: Synthesis of Substituted 2,3,4-Triaryl-1,2,4-oxadiazolidin-5-ones

General synthetic scheme for substituted 2,3,4-triaryl-1,2,4-oxadiazolidin-5-ones

In this reaction, R¹, R², and R³ represent various substituents on the phenyl rings.

The following table provides examples of substituents that have been incorporated into the 2,3,4-triaryl-1,2,4-oxadiazolidin-5-one framework, demonstrating the chemical space that can be explored using this synthetic strategy.

Substituent (R¹, R², R³)PositionStarting Material
Hydrogen2, 3, 4Benzaldehyde (B42025), Phenyl isocyanate
4-Fluoro34-Fluorobenzaldehyde
4-Chloro34-Chlorobenzaldehyde
4-Methoxy34-Methoxybenzaldehyde
4-Nitro34-Nitrobenzaldehyde
4-Pyridyl3Pyridine-4-carboxaldehyde

Regioselectivity and Chemoselectivity in Post-Synthetic Modifications

While the primary method for introducing diversity is through synthesis, post-synthetic modifications of the this compound ring system and its analogs offer further avenues for functionalization. These transformations often involve the inherent reactivity of the 1,2,4-oxadiazole (B8745197) core and can exhibit high degrees of regioselectivity and chemoselectivity.

One notable transformation is the electrophilic addition to a pendant unsaturated group, where the oxadiazole ring itself influences the reaction's outcome. For instance, in a study on 5-arylacetylenyl-3-aryl-1,2,4-oxadiazoles, the reaction with arenes in the presence of a superacid like triflic acid (TfOH) resulted in the regioselective hydroarylation of the acetylene (B1199291) bond, yielding E/Z-5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles. nih.gov This demonstrates how the electronic nature of the oxadiazole ring can direct the addition to the external triple bond.

Furthermore, the 1,2,4-oxadiazole ring can undergo rearrangements, a key aspect of its transformational chemistry. A significant example is the Addition of a Nucleophile with Ring Opening and Ring Closure (ANRORC) rearrangement. researchgate.net This process typically involves the attack of a nucleophile on the oxadiazole ring, leading to ring cleavage and subsequent re-cyclization to form a more stable heterocyclic system. For example, 5-substituted-1,2,4-oxadiazoles have been shown to rearrange to their 3-substituted regioisomers under specific conditions. researchgate.net

Another documented ring transformation is the conversion of 4-amino-δ²-1,2,4-oxadiazolines into 1,3,4-oxadiazoles upon treatment with chloroacetic anhydride. researchgate.net This highlights the potential for the 1,2,4-oxadiazole skeleton to serve as a precursor to other important heterocyclic scaffolds.

The table below summarizes key transformational reactions of the 1,2,4-oxadiazole ring system, which are indicative of the potential reactivity of this compound.

Reaction TypeReagents/ConditionsProduct TypeSelectivity
Hydroarylation of pendant alkyneArenes, TfOHE/Z-alkeneRegioselective
ANRORC RearrangementNucleophileIsomeric heterocycleRegioisomeric
Ring TransformationChloroacetic anhydride, heat1,3,4-Oxadiazole (B1194373)-

These examples underscore the rich and selective chemistry that can be performed on the 1,2,4-oxadiazole framework, suggesting that the phenyl rings of this compound could be further functionalized post-synthetically, or the core ring system itself could be transformed into other valuable heterocyclic structures.

Structural Analysis and Spectroscopic Elucidation Methodologies of 2,3,4 Triphenyl 1,2,4 Oxadiazolidin 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular environment can be constructed.

The ¹H NMR spectrum provides critical information about the electronic environment of the protons in the molecule. For the class of 2,3,4-triaryl-1,2,4-oxadiazolidin-5-ones, a key diagnostic signal is the singlet corresponding to the methine proton at the C-3 position of the oxadiazolidinone ring. nih.gov

This specific proton (H-3) is located in a unique N-CH-N environment, which typically causes its resonance to appear in a distinct region of the spectrum. Research on analogous structures shows this signal consistently appearing in the range of δ 5.80–6.10 ppm. nih.gov The remaining protons of the three phenyl rings would generate a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.00 and 8.00 ppm.

Table 1: Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity
H-3 (methine) 5.80 - 6.10 Singlet (s)

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, confirming the molecular skeleton.

For this compound, two signals are of particular diagnostic importance. The carbon of the carbonyl group (C=O) at the C-5 position is expected to resonate at a low field, characteristic of carbonyl carbons in five-membered heterocyclic rings. The methine carbon at the C-3 position provides a key confirmatory signal, with studies on this class of compounds showing its resonance in the range of δ 79–80 ppm. nih.gov The carbons of the three distinct phenyl rings would appear in the typical aromatic region (approximately δ 120-150 ppm).

Table 2: Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ ppm)
C-5 (C=O) ~153
C-3 (methine) 79 - 80

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and, consequently, the precise molecular formula of the compound. For this compound (C₂₀H₁₆N₂O₂), the calculated monoisotopic mass is 316.1212 g/mol . HRMS analysis would be expected to yield an m/z value that matches this calculated mass with a high degree of accuracy (typically within 5 ppm).

Furthermore, the mass spectra of these cycloadducts show a characteristic fragmentation pattern that supports the assigned structure. A diagnostic peak at M-44, corresponding to the loss of a carbon dioxide (CO₂) molecule from the molecular ion, is a key piece of evidence confirming the presence of the 1,2,4-oxadiazolidin-5-one ring system. nih.gov

Table 3: HRMS Data for this compound

Molecular Formula Calculated Mass (m/z) [M]⁺ Key Fragment Ion

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

X-ray crystallography provides the most definitive structural proof by mapping the electron density of a single crystal of the compound, revealing its three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule.

For this compound, a crystal structure would confirm the connectivity of the 1,2,4-oxadiazolidin-5-one ring and determine the relative stereochemistry of the phenyl substituents. It would also provide insight into the conformation of the molecule and the planarity of the heterocyclic ring, as well as detailing any intermolecular interactions, such as π-π stacking, in the crystal lattice. As of the current literature search, a specific crystal structure for this compound has not been reported.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.

In the IR spectrum of this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group. For the 1,2,4-oxadiazolidin-5-one ring system, this stretching vibration is typically observed as a strong band around 1730 cm⁻¹. nih.gov Other expected absorptions would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the phenyl rings (around 1450-1600 cm⁻¹).

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Carbonyl) Stretching ~1730
C=C (Aromatic) Stretching 1450 - 1600

Theoretical and Computational Chemistry of 2,3,4 Triphenyl 1,2,4 Oxadiazolidin 5 One

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental for understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. scirp.org For the 1,2,4-oxadiazole (B8745197) class of compounds, such studies have provided insights into their stability and structural parameters. scirp.org

Optimization of Molecular Conformations

The optimization of molecular geometry is a standard computational procedure to determine the lowest energy arrangement of atoms, corresponding to the most stable conformation of a molecule. While DFT methods have been used to optimize the geometries of related heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles, specific conformational analyses for 2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one are not available. ajchem-a.comdergipark.org.tr

Analysis of Bond Lengths and Bond Angles

Detailed analysis of bond lengths and angles provides critical information about the bonding within a molecule. Theoretical calculations can predict these parameters, which can then be compared with experimental data if available. For various oxadiazole and triazole derivatives, theoretical bond lengths and angles have been calculated and shown to be in good agreement with experimental results from X-ray diffraction. researchgate.netchemintech.ru However, a corresponding dataset for the title compound is absent from the literature.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is instrumental in exploring various aspects of molecular behavior, from conformational landscapes to chemical reactivity. nih.govmdpi.com

Conformational Landscape Exploration via DFT

Exploring the conformational landscape involves identifying all possible low-energy structures (conformers) of a molecule and their relative stabilities. This is crucial for understanding its dynamic behavior and how it interacts with other molecules. Although DFT is the standard method for such explorations, a specific study on the conformational landscape of this compound has not been published.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the entire pathway of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. chemintech.ru This is vital for understanding reaction mechanisms and predicting reaction outcomes. DFT studies have been successfully applied to investigate the reaction mechanisms of various heterocyclic compounds, including the photoinduced rearrangements of 1,2,4-oxadiazoles. nih.govresearchgate.net A silver-assisted [3 + 2] annulation reaction has been developed for synthesizing 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones, and a plausible reaction mechanism has been proposed based on experimental results. acs.org However, a detailed computational analysis of this or other reaction pathways involving this compound, including transition state analysis, is currently unavailable in the scientific literature.

Investigation of Concerted versus Stepwise Mechanisms

The formation of the 1,2,4-oxadiazolidin-5-one ring system, the core structure of this compound, through the cycloaddition of nitrones and isocyanates has been computationally studied to determine whether the reaction proceeds through a concerted or a stepwise mechanism. These studies reveal that the mechanism is highly dependent on the solvent environment.

In the gas phase and in nonpolar solvents, the reaction is found to favor a concerted mechanism . This proceeds through a single, highly asynchronous transition state. However, in the presence of polar solvents, the mechanism shifts to a stepwise pathway . This stepwise process involves the formation of a zwitterionic intermediate. The stabilization of this charged intermediate by the polar solvent is the key factor driving this mechanistic shift.

For the reaction leading to the 1,2,4-oxadiazolidin-5-one core, computational analysis indicates that the formation of this specific isomer is kinetically and thermodynamically favored over other potential products, irrespective of the solvent used. ajchem-a.comnih.gov

A generalized representation of the concerted versus stepwise mechanism for the formation of the 1,2,4-oxadiazolidin-5-one ring is presented below:

Mechanism TypeDescriptionSolvent Preference
Concerted The formation of the two new single bonds occurs in a single transition state.Gas Phase, Nonpolar Solvents
Stepwise The reaction proceeds through a distinct intermediate, with two separate transition states.Polar Solvents

Energetic Profiles of Chemical Transformations

The energetic profiles of the cycloaddition reaction to form the 1,2,4-oxadiazolidin-5-one ring have been calculated to understand the feasibility and spontaneity of the process. These calculations provide valuable data on the activation energies and reaction energies.

In a polar solvent like dichloromethane, the stepwise mechanism is favored. The rate-limiting step in this pathway is the second transition state, which corresponds to the ring-closing step to form the final product. ajchem-a.com

Below is a table summarizing the calculated energetic data for the formation of a generic 1,2,4-oxadiazolidin-5-one. It is important to note that the presence of the three phenyl groups in this compound would influence these values due to steric and electronic effects.

ParameterGas Phase (Concerted)Dichloromethane (Stepwise)
Activation Energy (kcal/mol) 28.231.2 (for the less favored concerted path)
Reaction Energy (kcal/mol) -15.4Not specified in the same study, but the formation is favored.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas of high electron density. These regions are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, usually depicted in shades of blue, represent electron-deficient regions and are prone to nucleophilic attack. Green areas signify neutral electrostatic potential.

For phenyl-substituted 1,3,4-oxadiazoles, which are structurally related to the target molecule, DFT studies have shown that the nitrogen atoms of the oxadiazole ring are the sites of the most negative electrostatic potential. ajchem-a.com This suggests that these nitrogen atoms are the primary sites for electrophilic attack. The hydrogen atoms of the phenyl rings, on the other hand, exhibit the most positive electrostatic potential, making them susceptible to nucleophilic interactions.

In the case of this compound, it is anticipated that the MEP analysis would reveal:

Negative Potential: Concentrated around the oxygen and nitrogen atoms of the 1,2,4-oxadiazolidin-5-one ring, particularly the doubly bonded oxygen of the carbonyl group and the nitrogen atoms. These would be the likely sites for electrophilic attack.

Positive Potential: Located on the hydrogen atoms of the three phenyl rings, indicating these as potential sites for nucleophilic interactions.

This information is crucial for understanding the molecule's intermolecular interactions and predicting its behavior in chemical reactions.

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Oxygen and Nitrogen atoms of the heterocyclic ring NegativeProne to electrophilic attack
Hydrogen atoms of the phenyl rings PositiveProne to nucleophilic attack

Advanced Chemical Applications and Future Directions in Research

Role as Versatile Synthetic Building Blocks in Complex Organic Synthesis

The 1,2,4-oxadiazolidin-5-one core, particularly in its tri-substituted forms like 2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one, serves as a crucial building block in the field of medicinal chemistry. ontosight.ai Its rigid structure is utilized as a stable linker or scaffold to construct more complex molecules with specific biological activities.

One notable application is in the design of stilbene (B7821643) analogues. nih.gov The 1,2,4-oxadiazole-5-one system has been employed as a linker to connect two aromatic rings, mimicking the structure of stilbenes. This approach has led to the preparation of novel potential inhibitors of p38 MAPK, a key enzyme in various cellular processes. nih.gov In this context, the oxadiazolidinone ring acts as a bioisosteric replacement for the double bond in stilbenes, which can be prone to isomerization. nih.gov

Furthermore, researchers have synthesized series of 3,4-diaryl-1,2,4-oxadiazolidin-5-ones as analogues of Tamoxifen, a well-known drug used in breast cancer therapy. nih.govmdpi.com In these synthetic analogues, the oxadiazolidinone scaffold is used to mimic the core structure of Tamoxifen, with the goal of developing new compounds that can inhibit the Estradiol Receptor (ER). nih.gov Molecular modeling studies have shown that these compounds can establish strong hydrophobic interactions within the receptor, similar to Tamoxifen, suggesting their potential as anticancer agents. nih.gov The versatility of the 1,2,4-oxadiazole (B8745197) ring allows it to be incorporated into various molecular frameworks, leading to the development of new therapeutic agents for a range of diseases. nih.govnih.govnih.govfrontiersin.orgipbcams.ac.cn

Development of Novel Synthetic Methodologies Leveraging the 1,2,4-Oxadiazolidin-5-one Core

The synthesis of the 2,3,4-triaryl-substituted 1,2,4-oxadiazolidin-5-one core has been efficiently achieved through a 1,3-dipolar cycloaddition reaction. nih.govnih.gov This methodology involves the reaction of nitrones with isocyanates, which act as the dipolarophiles.

The reaction proceeds at room temperature in a suitable solvent like dry acetone (B3395972) under a nitrogen atmosphere, leading to the desired cycloadducts in good yields. nih.gov This synthetic route is highly valuable as it allows for the introduction of diverse substituents on the phenyl rings, enabling the creation of a library of compounds for further investigation. nih.govnih.gov

Table 1: Synthesis of 2,3,4-Triaryl-1,2,4-oxadiazolidin-5-ones via 1,3-Dipolar Cycloaddition. nih.gov
Reactant 1 (Nitrone)Reactant 2 (Isocyanate)Product (1,2,4-Oxadiazolidin-5-one)Conditions
Substituted Nitrones (e.g., N-Aryl hydroxylamine (B1172632) derivatives)Substituted Isocyanates2,3,4-Triaryl-1,2,4-oxadiazolidin-5-onesDry Acetone, Room Temperature, Nitrogen Atmosphere

Exploration in Materials Science for Functional Properties

The unique electronic characteristics of the oxadiazole family of heterocycles have prompted their exploration in the field of materials science.

The 1,2,4-oxadiazole ring possesses distinct electronic properties that make it attractive for functional materials. The presence of nitrogen and oxygen atoms within the ring leads to a high dipole moment and significant polarizability. researchgate.net Asymmetrically substituted 1,2,4-oxadiazole derivatives are noted for having a high band gap and high triplet state (T₁) energies. researchgate.net These properties are particularly beneficial for designing host materials for phosphorescent organic light-emitting diodes (PHOLEDs). researchgate.net While much of the early research focused on the isomeric 1,3,4-oxadiazoles, which are known for their electron-accepting nature and strong fluorescence, the unique attributes of the 1,2,4-oxadiazole core are now being recognized. researchgate.netmdpi.comnih.gov The 1,2,5-oxadiazole isomer is also known for its fluorogenic properties. chemicalbook.com The inherent asymmetry and electronic distribution in the 1,2,4-oxadiazole ring provide a platform for tuning the optical and electronic properties of materials. researchgate.net

For the 1,2,4-oxadiazole scaffold specifically, its high triplet energy makes it a prime candidate for use as a host material in high-efficiency PHOLEDs. researchgate.net In a PHOLED, the host material needs to have a higher triplet energy than the phosphorescent dopant (guest) to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission. The development of 1,2,4-oxadiazolidin-5-one-based materials could therefore pave the way for a new class of host materials for advanced display and lighting applications.

The incorporation of the 1,2,4-oxadiazolidin-5-one moiety into polymer backbones represents an innovative approach to creating new materials with unique properties. Researchers have successfully synthesized novel linear poly(1,2,4-oxadiazolidin-5-one)s. nih.gov The synthesis was achieved through a polycycloaddition reaction between bisoxaziridines and a diisocyanate, specifically 4,4'-methylene diphenyl diisocyanate. nih.gov

The resulting polymers were found to be relatively stable at temperatures above 200 °C. nih.gov Studies of model reactions indicated that the rate of this cycloaddition is influenced by the electronic properties of the oxaziridine (B8769555) unit, with electron-donating substituents on the carbon atom of the oxaziridine ring promoting the reaction. nih.gov This synthetic route opens up possibilities for creating a new class of thermally stable polymers.

Table 2: Synthesis of Poly(1,2,4-oxadiazolidin-5-one)s. nih.gov
Monomer 1Monomer 2Resulting PolymerKey Finding
Bisoxaziridines4,4'-Methylene diphenyl diisocyanatePoly(1,2,4-oxadiazolidin-5-one)Thermally stable polymers formed via polycycloaddition.

Future Research Perspectives and Emerging Areas for the this compound Scaffold

The this compound scaffold and its related derivatives stand at the cusp of significant research advancements. Several key areas are poised for future exploration.

In medicinal chemistry, the scaffold's demonstrated utility as a bioisostere and a rigid linker will continue to be exploited for the design of novel therapeutics. ontosight.ainih.gov Future work will likely focus on expanding the library of derivatives to target a wider range of biological pathways and diseases, moving beyond the current focus on cancer research. nih.govnih.govfrontiersin.org

In materials science, the unique electronic properties of the 1,2,4-oxadiazole core are still not fully explored compared to its 1,3,4- and 1,2,5-isomers. A major future direction will be the systematic design and synthesis of new 1,2,4-oxadiazolidin-5-one derivatives to investigate their luminescent and charge-transport properties. This research is critical for realizing their potential as high-triplet-energy host materials in next-generation PHOLEDs. researchgate.net

The development of polymers incorporating the 1,2,4-oxadiazolidin-5-one ring is a nascent but highly promising field. nih.gov Future research will likely involve synthesizing a broader range of these polymers using different monomers to tune their physical and chemical properties, such as thermal stability, solubility, and processability, for applications in high-performance plastics and functional thin films.

Finally, the development of more diverse and efficient synthetic methodologies will be crucial. While the 1,3-dipolar cycloaddition is effective, new catalytic and one-pot procedures could provide access to a wider array of structurally complex derivatives, accelerating their investigation in both medicine and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3,4-Triphenyl-1,2,4-oxadiazolidin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a silver oxide (Ag₂O)-catalyzed [3 + 2] annulation of nitrones with isocyanides. Key parameters include:

  • Catalyst : Ag₂O (1.5 equiv.) under oxygen as the terminal oxidant .
  • Reagents : Nitrones (e.g., N-phenyl-C-(4-methylphenyl)nitrone) and aryl isocyanides.
  • Conditions : Room temperature, 12–24 hours, dichloromethane solvent.
  • Yield : >80% with single-diastereomer formation due to the rigid transition state .
    • Optimization Tips : Adjusting electron-donating substituents on nitrones enhances cycloaddition rates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and confirms the oxadiazolidinone ring geometry (e.g., bond angles and torsion) .
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and N–CH–O backbone protons (δ 4.5–5.5 ppm).
  • ¹³C NMR : Carbonyl resonance at ~170 ppm .
  • HPLC-MS : Validates purity (>98%) and molecular weight (MW: 328.36 g/mol) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Steric Effects : Bulky substituents on nitrones (e.g., 2,6-dimethylphenyl) favor trans-diastereomers by restricting rotational freedom .
  • Electronic Effects : Electron-deficient isocyanides (e.g., p-nitrobenzene) stabilize the transition state via charge-transfer interactions .
  • Catalyst Screening : Ag₂O outperforms BF₃·Et₂O in achieving >90% diastereomeric excess (de) .

Q. What are the applications of this compound in polymer chemistry, and how do its stability profiles compare?

  • Methodological Answer :

  • Polymer Synthesis : The compound serves as a monomer in polycycloadditions with bisoxaziridines to form poly(1,2,4-oxadiazolidin-5-one)s. Key features:
  • Thermal Stability : Decomposition temperature >200°C .
  • Reactivity : Electron-donating groups (e.g., –OCH₃) on oxaziridines accelerate polymerization .
  • Comparison : Polyoxadiazolidinones exhibit higher thermal stability than polyurethanes but lower solubility in polar solvents .

Q. How can researchers resolve contradictions in mechanistic proposals for the [3 + 2] cycloaddition of nitrones and isocyanides?

  • Methodological Answer :

  • Contradiction : proposes a concerted mechanism, while suggests a stepwise pathway via aza-oxyallyl cation intermediates.
  • Resolution Strategies :
  • Kinetic Studies : Monitor reaction rates under varying temperatures. A linear free-energy relationship (LFER) supports a stepwise mechanism .
  • Computational Modeling : DFT calculations show lower activation energy for the stepwise route (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for concerted) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.